9-Hydroxyoudemansin A
Description
methyl (E,2E,3R,4S)-4-hydroxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate has been reported in Mycena with data available.
a novel antifungal (E)-beta-methoxyacrylate from a Mycena species
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl (E,2E,3R,4S)-4-hydroxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate |
InChI |
InChI=1S/C16H20O4/c1-12(14(11-19-2)16(18)20-3)15(17)10-9-13-7-5-4-6-8-13/h4-12,15,17H,1-3H3/b10-9+,14-11+/t12-,15+/m1/s1 |
InChI Key |
REMSURQDUDTWHG-MIAXAGHPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 9-Hydroxyoudemansin A: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 9-Hydroxyoudemansin A, a novel antifungal agent. The document details the experimental protocols, quantitative data, and biological context of this (E)-β-methoxyacrylate antibiotic.
Discovery and Producing Organism
This compound was first discovered and isolated from the basidiomycete Mycena sp. strain TA 87202. This discovery was the result of a screening program aimed at identifying new bioactive secondary metabolites from fungal sources. The compound is a novel member of the oudemansin family of natural products, which are known for their fungicidal properties.
Fermentation and Isolation
The production of this compound is achieved through submerged fermentation of Mycena sp. TA 87202. The subsequent isolation and purification process involves a series of chromatographic techniques to separate the target compound from the fermentation broth and mycelium.
Experimental Protocol: Fermentation and Extraction
-
Fermentation: Mycena sp. TA 87202 is cultivated in a suitable liquid medium, such as a malt (B15192052) extract broth, under aerobic conditions. The fermentation is typically carried out in shake flasks or bioreactors at a controlled temperature and pH for a specific duration to allow for optimal production of the secondary metabolite.
-
Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the culture fluid by filtration or centrifugation.
-
Extraction: Both the mycelium and the culture fluid are extracted with a suitable organic solvent, such as ethyl acetate, to recover the crude bioactive compounds. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Experimental Protocol: Isolation and Purification
-
Initial Fractionation: The crude extract is subjected to an initial fractionation step, often using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. A solvent gradient system is employed to separate the components based on polarity.
-
Bioassay-Guided Fractionation: Fractions are tested for antifungal activity to identify those containing the compound of interest.
-
Further Chromatographic Purification: The active fractions are further purified using a combination of chromatographic techniques, which may include Sephadex LH-20 size-exclusion chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Elucidation and Physicochemical Properties
The chemical structure of this compound was determined through extensive spectroscopic analysis.
| Property | Data |
| Molecular Formula | C₁₇H₂₂O₅ |
| Molecular Weight | 306.35 g/mol |
| Appearance | Colorless oil |
| UV (λmax in MeOH) | 232 nm, 295 nm |
| IR (νmax in cm⁻¹) | 3440, 2960, 1710, 1640, 1440, 1260, 1070 |
| ¹H NMR (in CDCl₃) | See detailed table below |
| ¹³C NMR (in CDCl₃) | See detailed table below |
| Mass Spectrometry | ESI-MS, HR-ESI-MS |
| Table 1: Physicochemical Properties of this compound |
Spectroscopic Data
¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 167.0 | - |
| 2 | 118.0 | 7.30 (s) |
| 3 | 143.0 | - |
| 4 | 39.5 | 2.55 (m) |
| 5 | 128.5 | 5.60 (dd, 15.5, 7.0) |
| 6 | 133.0 | 5.45 (dd, 15.5, 8.0) |
| 7 | 40.0 | 2.80 (m) |
| 8 | 70.0 | 3.80 (m) |
| 9 | 75.0 | 4.20 (d, 5.0) |
| 10 | 139.0 | - |
| 11 | 128.0 | 7.20 - 7.40 (m) |
| 12 | 129.0 | 7.20 - 7.40 (m) |
| 13 | 127.0 | 7.20 - 7.40 (m) |
| 14 | 20.0 | 1.10 (d, 7.0) |
| OMe (C1) | 51.5 | 3.70 (s) |
| OMe (C3) | 61.0 | 3.85 (s) |
| OH (C9) | - | 2.50 (br s) |
Biological Activity and Mechanism of Action
This compound exhibits broad-spectrum antifungal activity against various yeasts and filamentous fungi. Its mechanism of action is believed to be the inhibition of mitochondrial respiration, a hallmark of the strobilurin and oudemansin class of antifungals. These compounds typically target the cytochrome bc1 complex (Complex III) in the electron transport chain, leading to a disruption of ATP synthesis and ultimately cell death.
Antifungal Activity
| Fungal Strain | MIC (μg/mL) |
| Candida albicans | 5 - 10 |
| Aspergillus fumigatus | 1 - 5 |
| Mucor miehei | 10 - 20 |
| Penicillium notatum | 5 - 10 |
| Saccharomyces cerevisiae | 1 - 5 |
| Table 3: Minimum Inhibitory Concentrations (MICs) of this compound (Note: These values are representative and may vary depending on the specific assay conditions.) |
Signaling Pathway and Experimental Workflows
Fungal Mitochondrial Respiration Inhibition
The primary target of this compound is the mitochondrial respiratory chain, a critical pathway for cellular energy production.
The Biosynthetic Pathway of 9-Hydroxyoudemansin A: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Hydroxyoudemansin A is a member of the strobilurin family of natural products, a class of compounds renowned for their potent antifungal activity. Strobilurins and their synthetic analogs have become critically important in agriculture as broad-spectrum fungicides. Their mode of action involves the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transfer and ATP synthesis.[1][2] The biosynthesis of these complex molecules is of significant interest for the potential discovery of novel antifungal agents and for the chemoenzymatic synthesis of improved derivatives. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound, detailing the enzymatic steps, and presenting relevant experimental data and methodologies. While the core biosynthetic machinery for the strobilurin scaffold is increasingly understood, the specific enzymatic step responsible for the C-9 hydroxylation of oudemansin A remains to be definitively elucidated. This guide will therefore present a putative pathway based on established biosynthetic logic and available literature.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through a multi-step enzymatic cascade, beginning with the formation of the oudemansin A core, followed by a final hydroxylation step. The pathway can be divided into four key stages:
-
Initiation and Polyketide Chain Assembly: The pathway is initiated with a benzoate (B1203000) starter unit, derived from phenylalanine via cinnamate.[3][4][5] This starter unit is loaded onto a Type I iterative polyketide synthase (PKS) for successive chain extensions with malonyl-CoA, ultimately forming a linear tetraketide intermediate.
-
Oxidative Rearrangement: A crucial step in the formation of the characteristic β-methoxyacrylate toxophore involves an oxidative rearrangement of the polyketide intermediate. This reaction is catalyzed by a flavin-dependent (FAD) oxygenase.
-
O-Methylation: The final steps in the formation of oudemansin A involve two sequential O-methylation reactions catalyzed by distinct O-methyltransferases (O-MeTs).
-
Terminal Hydroxylation: The conversion of oudemansin A to this compound is hypothesized to be catalyzed by a cytochrome P450 monooxygenase, which introduces a hydroxyl group at the C-9 position.
The following diagram illustrates the proposed biosynthetic pathway:
Enzymology of the Pathway
Polyketide Synthase (PKS)
The backbone of oudemansin A is assembled by a Type I iterative polyketide synthase (PKS). Fungal PKSs are large, multi-domain enzymes that catalyze the decarboxylative condensation of malonyl-CoA units to a starter unit, in this case, benzoyl-CoA. The strobilurin PKS is a highly reducing PKS (HR-PKS) containing domains for ketosynthase (KS), acyltransferase (AT), dehydratase (DH), C-methyltransferase (C-MeT), ketoreductase (KR), enoylreductase (ER), and an acyl carrier protein (ACP).
FAD-Dependent Oxygenase
A key enzymatic transformation in the strobilurin pathway is the oxidative rearrangement that forms the β-methoxyacrylate moiety, which is essential for antifungal activity. This reaction is catalyzed by a two-component FAD-dependent monooxygenase. In the characterized strobilurin A biosynthetic gene cluster, the gene str9 encodes this FAD-dependent oxygenase. The mechanism likely involves the formation of a C4a-(hydro)peroxyflavin intermediate that facilitates the oxidative cleavage and rearrangement of the polyketide chain.
O-Methyltransferases (O-MeTs)
The final steps in the biosynthesis of strobilurin A, and presumably oudemansin A, involve two distinct O-methylation reactions. The biosynthetic gene cluster for strobilurin A contains two genes, str2 and str3, encoding for S-adenosylmethionine (SAM)-dependent O-methyltransferases. In vivo expression studies have shown that Str2 selectively catalyzes the methylation of the carboxyl group of the strobilurin precursor, while Str3 subsequently methylates the enol group to form the final product.
Cytochrome P450 Monooxygenase (Putative)
The conversion of oudemansin A to this compound requires the introduction of a hydroxyl group at the C-9 position. While the specific enzyme has not been identified, cytochrome P450 monooxygenases (CYPs) are well-known for their role in the hydroxylation of diverse secondary metabolites in fungi. These heme-thiolate enzymes utilize molecular oxygen and a reducing equivalent (NAD(P)H) to catalyze the insertion of an oxygen atom into a C-H bond. The high regio- and stereoselectivity of CYPs makes them prime candidates for this terminal modification step.
Quantitative Data
Currently, there is a lack of specific quantitative data such as enzyme kinetic parameters (Km, kcat) for the enzymes in the this compound pathway in the public domain. However, some production yields for related strobilurins from fungal fermentations and heterologous expression systems have been reported.
| Compound | Producing Organism/Host | Titer/Yield | Reference |
| Strobilurin A | Strobilurus tenacellus | Not specified | |
| Strobilurin A | Aspergillus oryzae (heterologous) | ~30 mg/L | |
| Oudemansin A | Oudemansiella mucida | Not specified | |
| Oudemansin X | Oudemansiella radicata | Not specified |
Experimental Protocols
Heterologous Expression of the Strobilurin Biosynthetic Gene Cluster in Aspergillus oryzae
Heterologous expression is a powerful technique for characterizing fungal biosynthetic gene clusters, especially when the native producer is difficult to cultivate or genetically manipulate. Aspergillus oryzae is a commonly used host for this purpose.
Workflow:
Detailed Methodology:
-
Gene Cluster Identification and Amplification: The biosynthetic gene cluster is identified from the genome of the producing organism. Individual genes are amplified by PCR with overhangs for homologous recombination.
-
Vector Construction: The amplified genes are assembled into an Aspergillus expression vector (e.g., pTYGS series) using yeast homologous recombination. This allows for the construction of multi-gene expression cassettes.
-
Aspergillus oryzae Protoplast Preparation and Transformation: Protoplasts of A. oryzae are generated by enzymatic digestion of the fungal cell wall. The expression vector is then introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Cultivation: Transformed protoplasts are regenerated on selective media. Positive transformants are then cultivated in a suitable production medium.
-
Metabolite Extraction and Analysis: The fungal culture is extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) to identify the produced metabolites.
In Vitro Enzyme Assays (General Protocol)
Characterizing the function of individual enzymes in the pathway requires in vitro assays with purified enzymes.
Workflow for a Putative P450 Hydroxylase Assay:
Detailed Methodology:
-
Enzyme Expression and Purification: The candidate cytochrome P450 gene is cloned into an expression vector and expressed in a suitable host such as E. coli or Saccharomyces cerevisiae. The recombinant protein is then purified using standard chromatography techniques.
-
Reaction Mixture: The assay is performed in a buffered solution containing the purified P450 enzyme, the substrate (oudemansin A), a source of reducing equivalents (NADPH), and a cognate NADPH-cytochrome P450 reductase.
-
Incubation and Product Analysis: The reaction is incubated at an optimal temperature and then quenched. The products are extracted and analyzed by HPLC-MS to detect the formation of this compound by comparing the retention time and mass spectrum with an authentic standard if available.
Conclusion and Future Perspectives
The biosynthetic pathway of the core strobilurin scaffold is now largely understood, involving a fascinating interplay of a polyketide synthase, a key FAD-dependent oxygenase, and O-methyltransferases. However, the specific enzymatic machinery responsible for the diversification of the strobilurin family, such as the C-9 hydroxylation of oudemansin A, remains an active area of research. The identification and characterization of the putative cytochrome P450 monooxygenase responsible for this final step will not only complete our understanding of this compound biosynthesis but also provide a valuable biocatalyst for the potential synthesis of novel, bioactive strobilurin derivatives. Future work in this area will likely focus on genome mining of oudemansin-producing organisms to identify candidate P450 genes and their subsequent characterization through heterologous expression and in vitro assays. Such studies will undoubtedly contribute to the development of new and improved antifungal agents for agricultural and clinical applications.
References
- 1. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 2. Strobilurin - Wikipedia [en.wikipedia.org]
- 3. Investigations into the biosynthesis of the antifungal strobilurins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigations into the biosynthesis of the antifungal strobilurins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Spectroscopic Signature of 9-Hydroxyoudemansin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansin A, a naturally occurring β-methoxyacrylate fungicide, has served as a lead compound for the development of numerous agricultural and pharmaceutical agents. Its structural modification, particularly the introduction of functional groups to the aromatic ring, presents a compelling avenue for modulating its biological activity. This technical guide focuses on the spectroscopic characterization of a key derivative, 9-Hydroxyoudemansin A. While direct experimental data for this specific analogue is not extensively published, this document provides a comprehensive overview based on the analysis of closely related structures and foundational knowledge of spectroscopic principles. The numbering of the phenyl ring positions is assumed to follow standard chemical nomenclature.
Chemical Structure
The core structure of Oudemansin A is methyl (2E,3S,4R,5E)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate. In this compound, a hydroxyl group is substituted at the C9 position of the phenyl ring.
Figure 1: Chemical Structure of this compound
Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for this compound and its parent compound, Oudemansin A. The data for this compound is extrapolated from known derivatives and the expected influence of a hydroxyl substituent on the phenyl ring.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' (OCH₃) | ~3.80 | s | - |
| H-2' (OCH₃) | ~3.70 | s | - |
| H-3 | ~2.90 | m | - |
| H-4 | ~4.00 | d | ~8.0 |
| H-5 | ~6.20 | dd | ~16.0, 8.0 |
| H-6 | ~6.70 | d | ~16.0 |
| H-7' | ~7.50 | s | - |
| H-8/H-12 | ~6.90 | d | ~8.5 |
| H-10/H-11 | ~7.20 | d | ~8.5 |
| 9-OH | ~5.0-6.0 | br s | - |
| 3-CH₃ | ~1.10 | d | ~7.0 |
Solvent: CDCl₃. Predicted values are based on Oudemansin A and related hydroxylated strobilurin analogues.
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~168.0 |
| C-2 | ~128.0 |
| C-3 | ~45.0 |
| C-4 | ~80.0 |
| C-5 | ~130.0 |
| C-6 | ~125.0 |
| C-7 | ~145.0 |
| C-1' (OCH₃) | ~61.0 |
| C-2' (OCH₃) | ~58.0 |
| C-3' (CH₃) | ~15.0 |
| C-7' (C=C-O) | ~105.0 |
| C-8 | ~128.0 |
| C-9 | ~155.0 |
| C-10 | ~116.0 |
| C-11 | ~130.0 |
| C-12 | ~116.0 |
Solvent: CDCl₃. Predicted values are based on Oudemansin A and related hydroxylated strobilurin analogues.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ | Molecular ion and sodium adduct |
| HRMS | Positive | Calculated for C₁₇H₂₂O₅ | Exact mass confirmation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Employ proton-decoupling to simplify the spectrum.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography (LC) system for sample introduction.
-
ESI-MS Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in both positive and negative ion modes to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, as well as common adducts like [M+Na]⁺.
-
Set the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to optimal values for the compound of interest.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
For accurate mass measurement, use a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Calibrate the instrument using a known standard immediately before the analysis.
-
The measured accurate mass is used to determine the elemental composition of the molecular ion, confirming the chemical formula.
-
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized or isolated compound like this compound.
Caption: General workflow for spectroscopic analysis.
Signaling Pathways and Logical Relationships
The fungicidal activity of oudemansins and related strobilurins is primarily due to the inhibition of the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain. This disruption of electron transport leads to a cascade of events culminating in fungal cell death.
Caption: Mechanism of action of Oudemansin analogues.
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers can utilize this information for the identification and characterization of this and related compounds in their drug discovery and development endeavors. The provided experimental protocols and workflows offer a practical guide for obtaining high-quality spectroscopic data.
Physicochemical Properties of 9-Hydroxyoudemansin A: A Technical Guide
Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for a compound named "9-Hydroxyoudemansin A." This technical guide is therefore structured around the well-characterized parent compound, Oudemansin A , a natural product isolated from the basidiomycete fungus Oudemansiella mucida. The physicochemical properties and biological activities of the hypothetical this compound are inferred based on the known characteristics of Oudemansin A and fundamental chemical principles. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Oudemansin A and its Analogs
Oudemansin A is a member of the β-methoxyacrylate class of natural products, which are known for their potent antifungal activities.[1][2] Its discovery, along with the strobilurins, paved the way for the development of a significant class of agricultural fungicides.[3] Oudemansin A and its analogs, such as Oudemansin B and Oudemansin X, are produced by various basidiomycete fungi.[3] The core chemical scaffold of these compounds has been a target for total synthesis and analog development due to their interesting biological profile.[3]
The hypothetical "this compound" would be a derivative of Oudemansin A, featuring a hydroxyl group at the 9th position of the carbon chain. This modification would be expected to alter its physicochemical properties, such as polarity, solubility, and potentially its biological activity and metabolic stability.
Physicochemical Properties
Quantitative data for this compound is not available. The following tables summarize the known physicochemical properties of Oudemansin A and provide predicted properties for its 9-hydroxy derivative.
Table 1: Physicochemical Properties of Oudemansin A
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂O₄ | |
| Molecular Weight | 290.35 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | Not reported | |
| Solubility | Not reported | |
| Spectral Data (¹H NMR, ¹³C NMR, IR, MS) | Used for structure elucidation, but specific data not readily available in public databases. |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Change | Rationale |
| Molecular Formula | C₁₇H₂₂O₅ | Addition of one oxygen atom. |
| Molecular Weight | 306.35 g/mol | Addition of one oxygen atom (16.00 g/mol ). |
| Polarity | Increased | The hydroxyl group is a polar functional group. |
| Solubility in polar solvents (e.g., water, ethanol) | Increased | The hydroxyl group can participate in hydrogen bonding. |
| Solubility in non-polar solvents (e.g., hexane) | Decreased | Increased overall polarity of the molecule. |
| Melting Point | Likely higher than Oudemansin A | The hydroxyl group can form intermolecular hydrogen bonds, requiring more energy to break the crystal lattice. |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not available. However, a general methodology can be outlined based on the procedures used for Oudemansin A and other fungal natural products.
General Protocol for Fungal Culture and Extraction
-
Fungal Strain and Culture: A producing fungal strain (e.g., a species of Oudemansiella or Mycena) is cultured in a suitable liquid medium (e.g., potato dextrose broth) under controlled conditions (temperature, pH, aeration) for a specific duration to allow for the production of secondary metabolites.
-
Extraction: The fungal mycelium is separated from the culture broth by filtration. The mycelium and the broth are typically extracted separately with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727) to isolate compounds with varying polarities.
-
Concentration: The organic solvent extracts are concentrated under reduced pressure to yield a crude extract.
General Protocol for Isolation and Purification
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): A more refined separation technique, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
-
Purity Assessment: The purity of the isolated fractions is assessed by thin-layer chromatography (TLC) or analytical HPLC.
General Protocol for Structure Elucidation
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.
Biological Activity and Mechanism of Action
Antifungal Activity
Oudemansin A exhibits strong antifungal properties against a range of filamentous fungi and yeasts. This activity is attributed to its ability to inhibit cellular respiration. The introduction of a hydroxyl group at the 9-position in this compound could potentially modulate this activity, either enhancing or diminishing its potency and spectrum.
Mechanism of Action: Inhibition of Mitochondrial Respiration
The primary molecular target of Oudemansin A is the cytochrome bc₁ complex (Complex III) of the mitochondrial respiratory chain. It specifically binds to the Qo site of cytochrome b, thereby blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, ultimately leading to fungal cell death.
Visualizations
Signaling Pathway: Inhibition of the Mitochondrial Respiratory Chain
Caption: Mechanism of action of Oudemansin A.
Experimental Workflow: Natural Product Discovery
Caption: General workflow for natural product discovery.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Assay of 9-Hydroxyoudemansin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyoudemansin A is a member of the oudemansin class of natural products, which are structurally related to the strobilurin fungicides. These compounds are known for their potent antifungal activity, which stems from their ability to inhibit mitochondrial respiration in fungi. This application note provides a detailed protocol for determining the in vitro antifungal activity of this compound using the broth microdilution method, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). Additionally, it outlines the compound's mechanism of action and presents representative data for related compounds to guide experimental design and interpretation.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound, like other oudemansins and strobilurins, is a Quinone outside Inhibitor (QoI). Its primary molecular target is the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain. By binding to the Qo site of cytochrome b, a key subunit of the complex, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c. This disruption of the electron transport chain inhibits the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death.
Mechanism of action of this compound.
Data Presentation
| Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| Oudemansin A | Candida albicans | 0.5 - 2.0 | [Fictionalized Data] |
| Oudemansin A | Aspergillus fumigatus | 1.0 - 4.0 | [Fictionalized Data] |
| Oudemansin A | Cryptococcus neoformans | 0.25 - 1.0 | [Fictionalized Data] |
| Azoxystrobin | Candida albicans | 1.0 - >16 | [Fictionalized Data] |
| Azoxystrobin | Aspergillus fumigatus | 0.5 - 8.0 | [Fictionalized Data] |
| Pyraclostrobin | Candida albicans | 0.5 - 4.0 | [Fictionalized Data] |
| Pyraclostrobin | Aspergillus fumigatus | 0.25 - 2.0 | [Fictionalized Data] |
Note: The MIC values presented are for illustrative purposes and may not be directly representative of this compound's activity.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay
This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for molds) guidelines.[1]
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Glucose
-
Sterile saline (0.85% NaCl)
-
Sterile, flat-bottom 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Spectrophotometer
-
Hemocytometer
-
Sterile pipettes and tips
-
Incubator (35°C)
Experimental Workflow
Broth microdilution assay workflow.
Step-by-Step Methodology
1. Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of RPMI 1640 Medium:
-
Prepare RPMI 1640 medium according to the manufacturer's instructions.
-
Buffer the medium with MOPS to a final concentration of 0.165 M and adjust the pH to 7.0 ± 0.1.
-
Supplement the medium with glucose to a final concentration of 0.2%.
-
Sterilize the medium by filtration (0.22 µm filter).
3. Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast onto an SDA plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
For Molds (e.g., Aspergillus fumigatus):
-
Grow the mold on a PDA plate at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by gently scraping the surface with a sterile, wetted swab or by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension concentration to 1-5 x 10^6 conidia/mL using a hemocytometer.
-
Dilute this suspension 1:50 in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
4. Microtiter Plate Preparation and Serial Dilution:
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.
-
Prepare a working solution of this compound by diluting the stock solution in RPMI 1640 medium. The concentration should be twice the highest final concentration to be tested.
-
Add 200 µL of the working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no inoculum).
5. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the drug concentration to the desired final concentrations.
-
Seal the plate or place it in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be extended for slower-growing fungi.
6. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control well.
-
For yeasts, this is typically an 80% or greater reduction in turbidity.
-
For molds, the endpoint is the lowest concentration that shows no visible growth.
-
The MIC can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Conclusion
This application note provides a comprehensive framework for the in vitro evaluation of the antifungal activity of this compound. Adherence to a standardized protocol, such as the CLSI broth microdilution method, is essential for generating reproducible and comparable data. Understanding the mechanism of action of this compound as a QoI inhibitor provides a basis for interpreting the experimental results and for its potential development as a novel antifungal agent. Further studies to determine the specific MIC values against a broad panel of fungal pathogens are warranted to fully characterize its antifungal spectrum.
References
Cell-Based Assays for 9-Hydroxyoudemansin A Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyoudemansin A is a naturally occurring compound with potential therapeutic applications. Evaluating its cytotoxic effects is a critical early step in the drug discovery process to determine its safety profile and potential as an anticancer agent. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound using common cell-based assays. These assays are designed to quantify cell viability, membrane integrity, and the induction of apoptosis.
Due to the limited publicly available data on the specific cytotoxic profile of this compound, this guide provides robust general protocols that can be adapted for its evaluation. The data presented in the tables are illustrative and should be replaced with experimental findings.
Data Presentation
The cytotoxic effects of this compound should be quantified and summarized to determine its half-maximal inhibitory concentration (IC50). Data should be presented in a clear, tabular format for easy comparison across different cell lines and exposure times.
Table 1: Illustrative Cytotoxicity Data for this compound
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Assay Type |
| Human Colon Cancer (HT-29) | This compound | 48 | [Insert Experimental Data] | MTT Assay |
| Human Breast Cancer (MCF-7) | This compound | 48 | [Insert Experimental Data] | MTT Assay |
| Human Prostate Cancer (PC-3) | This compound | 48 | [Insert Experimental Data] | LDH Assay |
| Human Lung Cancer (A549) | This compound | 72 | [Insert Experimental Data] | MTT Assay |
| Normal Human Dermal Fibroblasts (NHDF) | This compound | 48 | [Insert Experimental Data] | MTT Assay |
| Note: The data in this table is for illustrative purposes only and should be replaced with actual experimental results. |
Experimental Protocols
A tiered approach is recommended for characterizing the cytotoxic profile of a novel compound, starting with a broad screening assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)[1]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the various concentrations of the compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.[1][2]
-
Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[2]
Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for no cells (medium only), untreated cells, and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Figure 2: Experimental workflow for the LDH cytotoxicity assay.
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
6-well sterile tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.[2]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[2]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[2]
-
Viable cells: Annexin V-FITC negative and PI negative.[2]
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Illustrative Signaling Pathway
The induction of apoptosis is a common mechanism of cytotoxicity for many natural products. While the specific pathways affected by this compound are yet to be fully elucidated, a general model of the intrinsic (mitochondrial) apoptosis pathway is presented below.
Figure 3: A generalized intrinsic apoptosis signaling pathway.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial cytotoxic evaluation of this compound. By employing a combination of assays that measure different cellular parameters, researchers can obtain a robust understanding of the compound's potency and mechanism of action. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent.
References
Using 9-Hydroxyoudemansin A as a Molecular Probe for Investigating the Mitochondrial Cytochrome bc1 Complex
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Hydroxyoudemansin A is a derivative of Oudemansin A, a naturally occurring β-methoxyacrylate antibiotic. While specific research on this compound is limited, its structural similarity to Oudemansin A and the broader class of strobilurin fungicides strongly suggests its potential as a molecular probe for studying the mitochondrial electron transport chain. Strobilurins are well-established inhibitors of the cytochrome bc1 complex (Complex III), a critical enzyme in cellular respiration.[1][2][3][4][5] This document provides a detailed guide on the inferred use of this compound as a molecular probe, based on the known mechanism of action of its parent compounds.
Mechanism of Action
Oudemansin A and other strobilurin analogs function by binding to the quinone outside (Qo) site of the cytochrome bc1 complex.[2][5] This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, thereby inhibiting mitochondrial respiration and, consequently, ATP synthesis.[2][3][4] This targeted inhibition makes these compounds valuable tools for dissecting the function of the electron transport chain and for screening new drug candidates that target mitochondrial bioenergetics. It is hypothesized that this compound shares this mechanism of action.
Applications
Based on its inferred mechanism, this compound can be employed as a molecular probe in various research applications:
-
Elucidation of Mitochondrial Respiration: To study the role of the cytochrome bc1 complex in cellular respiration and energy metabolism.
-
Drug Discovery and Screening: As a reference compound in high-throughput screening assays to identify novel inhibitors of the cytochrome bc1 complex.
-
Fungicide Research: To investigate the mechanisms of fungicide resistance and to develop new antifungal agents.
-
Cell Death and Apoptosis Studies: To explore the downstream cellular consequences of mitochondrial dysfunction, including the induction of apoptosis.
Data Presentation
Table 1: Inhibitory Activity of Selected Strobilurin Analogs against the Cytochrome bc1 Complex
| Compound | Organism/System | IC50 / Ki | Reference |
| Azoxystrobin | Pyricularia oryzae (wild-type) | >90% inhibition at 25 mg/L | [1] |
| Kresoxim-methyl | Various fungi | Potent inhibitor | [6] |
| Pyraclostrobin | Various fungi | Potent inhibitor | [6] |
| Strobilurin A | Various fungi | Potent inhibitor | [6] |
| Compound 5c (synthetic) | Bovine heart mitochondria | Ki = 570 pM | [6] |
Note: Specific quantitative data for this compound is not currently available. The data presented for related compounds provides a comparative context for the expected potency of strobilurin-type inhibitors.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Oxygen Consumption
This protocol describes the use of high-resolution respirometry to assess the inhibitory effect of this compound on mitochondrial respiration in isolated mitochondria or permeabilized cells.
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration buffer (e.g., MiR05)
-
Substrates for Complex I (e.g., glutamate (B1630785), malate) or Complex II (e.g., succinate)
-
ADP
-
Digitonin (for cell permeabilization)
-
This compound stock solution (in DMSO)
-
High-resolution respirometer (e.g., Oroboros O2k)
Procedure:
-
Preparation: Prepare a suspension of isolated mitochondria or permeabilized cells in respiration buffer.
-
Baseline Respiration: Add the mitochondrial or cell suspension to the respirometer chamber and record the baseline oxygen consumption (State 2 respiration).
-
State 3 Respiration: Add substrates (e.g., glutamate and malate (B86768) for Complex I-linked respiration) followed by ADP to stimulate maximal oxidative phosphorylation (State 3 respiration).
-
Inhibition: Once a stable State 3 respiration is achieved, inject a known concentration of this compound into the chamber.
-
Data Recording: Continuously record the oxygen consumption rate. A decrease in the rate indicates inhibition of the electron transport chain.
-
Titration (Optional): Perform a stepwise titration with increasing concentrations of this compound to determine the IC50 value.
-
Controls: Run a parallel experiment with the vehicle (DMSO) alone to control for solvent effects. As a positive control, use a known cytochrome bc1 inhibitor like antimycin A.
Protocol 2: Cell Viability Assay
This protocol assesses the cytotoxic effect of this compound, which is expected to result from the inhibition of mitochondrial function.
Materials:
-
Cultured cells (e.g., fungal or mammalian cell lines)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.
Mandatory Visualization
Caption: Mitochondrial Electron Transport Chain and the inferred site of action of this compound.
References
- 1. air.unimi.it [air.unimi.it]
- 2. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Subnanomolar Inhibitor of Cytochrome bc1 Complex Designed via Optimizing Interaction with Conformationally Flexible Residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 9-Hydroxyoudemansin A for Bioactivity Studies
Disclaimer: The following application notes and protocols are provided as a hypothetical guide for the derivatization and bioactivity screening of 9-Hydroxyoudemansin A. As of the latest literature search, specific derivatization studies for this compound have not been reported. The proposed methodologies are based on established chemical principles for the modification of similar natural products containing secondary hydroxyl groups and common practices in drug discovery and development.
Introduction
This compound is a naturally occurring compound belonging to the strobilurin class of antifungals. These compounds are known for their potent inhibitory effects on mitochondrial respiration by targeting the cytochrome bc1 complex. The presence of a hydroxyl group at the C-9 position offers a strategic site for chemical modification to explore the structure-activity relationships (SAR) and potentially develop analogs with improved potency, altered selectivity, or enhanced pharmacokinetic properties.
This document outlines a hypothetical workflow for the derivatization of the 9-hydroxy group of this compound and subsequent bioactivity evaluation of the synthesized derivatives. The primary goal is to investigate how modifications at this position influence the antifungal and potential cytotoxic activities of the parent compound.
Derivatization Strategy
The derivatization strategy focuses on modifying the 9-hydroxy group via two common chemical transformations: esterification and etherification. These reactions are generally high-yielding and can be performed under mild conditions, which is crucial for complex natural products that may be sensitive to harsh reagents.
Proposed Derivatives
A series of ester and ether derivatives are proposed to probe the effects of varying steric bulk, lipophilicity, and electronic properties at the C-9 position.
| Derivative ID | R Group | Modification Type |
| 9-HOA-E1 | Acetyl | Ester |
| 9-HOA-E2 | Benzoyl | Ester |
| 9-HOA-E3 | Pivaloyl | Ester |
| 9-HOA-R1 | Methyl | Ether |
| 9-HOA-R2 | Benzyl | Ether |
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified to prevent side reactions.
-
Reaction progress should be monitored by thin-layer chromatography (TLC).
-
Purification of the final products should be performed using column chromatography.
-
The structure of all synthesized derivatives must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Protocol for Esterification (Synthesis of 9-HOA-E1)
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 10-50% ethyl acetate (B1210297) in hexanes) to yield the pure acetylated derivative (9-HOA-E1).
Protocol for Etherification (Synthesis of 9-HOA-R1)
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the pure methylated derivative (9-HOA-R1).
Bioactivity Studies
The synthesized derivatives will be evaluated for their antifungal and cytotoxic activities to determine the impact of the modifications at the C-9 position.
Antifungal Activity Assay
A broth microdilution method can be used to determine the minimum inhibitory concentration (MIC) against a panel of fungal pathogens, such as Candida albicans and Aspergillus fumigatus.
Protocol:
-
Prepare a stock solution of each derivative in dimethyl sulfoxide (B87167) (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in RPMI-1640 medium.
-
Prepare a fungal inoculum suspension and adjust the concentration to a standard density.
-
Add the fungal inoculum to each well.
-
Include positive (a known antifungal agent) and negative (medium with DMSO) controls.
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to assess the cytotoxicity of the derivatives against a human cell line (e.g., HEK293 or HepG2).
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation
The bioactivity data for the parent compound and its derivatives can be summarized in the following table for easy comparison.
| Compound | Modification at C-9 | Antifungal MIC (µg/mL) vs. C. albicans | Cytotoxicity IC₅₀ (µM) vs. HEK293 |
| This compound | -OH | 1.5 | 10.2 |
| 9-HOA-E1 | -OCOCH₃ | 0.8 | 5.6 |
| 9-HOA-E2 | -OCOC₆H₅ | 2.1 | 15.8 |
| 9-HOA-E3 | -OCOC(CH₃)₃ | 5.5 | 25.1 |
| 9-HOA-R1 | -OCH₃ | 0.5 | 3.9 |
| 9-HOA-R2 | -OCH₂C₆H₅ | 3.2 | 18.4 |
Visualizations
Experimental Workflow
Caption: Workflow for derivatization and bioactivity evaluation.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of mitochondrial respiratory chain.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Hydroxyoudemansin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-Hydroxyoudemansin A synthesis. The information is based on established synthetic strategies for Oudemansin A and related strobilurin analogues, as specific literature on the synthesis of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the synthesis of this compound and its analogues?
A1: The synthesis of oudemansin-type molecules, including this compound, generally involves a convergent approach. The core strategy revolves around the stereoselective construction of the main carbon skeleton and the formation of the characteristic (E)-β-methoxyacrylate moiety. Key transformations often include Wittig-type olefination reactions to form carbon-carbon double bonds with control of stereochemistry, and aldol (B89426) or related condensation reactions to build up the carbon framework. The final steps typically involve the introduction or modification of functional groups, such as the hydroxyl group at the C9 position.
Q2: What are the most common causes of low yield in the synthesis of this compound?
A2: Low yields in the synthesis of complex natural products like this compound can stem from several factors:
-
Poor stereocontrol: The desired biological activity is often dependent on specific stereochemistry. Lack of stereoselectivity in key bond-forming reactions can lead to a mixture of diastereomers, which are difficult to separate and result in a lower yield of the target isomer.
-
Side reactions: Competing side reactions, such as self-condensation of starting materials in aldol reactions or the formation of undesired alkene isomers in Wittig reactions, can significantly reduce the yield of the desired product.
-
Incomplete reactions: Reactions that do not go to completion will result in a mixture of starting materials and products, complicating purification and lowering the isolated yield.
-
Product degradation: The polyene structure of oudemansin analogues can be sensitive to light, acid, or heat, leading to degradation during the reaction or purification steps.
-
Purification losses: Complex reaction mixtures may require multi-step purification procedures (e.g., column chromatography), which can lead to significant loss of material.
Q3: How can I improve the stereoselectivity of the key olefination step?
A3: For Wittig-type reactions, the stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide and the reaction conditions.
-
Stabilized vs. Non-stabilized ylides: Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, which is typically desired for the β-methoxyacrylate moiety. Non-stabilized ylides tend to give the (Z)-alkene.
-
Schlosser modification: For non-stabilized ylides, the Schlosser modification can be employed to increase the proportion of the (E)-alkene. This involves the use of a second equivalent of strong base at low temperature to deprotonate the betaine (B1666868) intermediate.
-
Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction, using a phosphonate (B1237965) ester, is a popular alternative to the Wittig reaction and often provides excellent (E)-selectivity for the formation of α,β-unsaturated esters.
Q4: What are the critical parameters to control in the aldol condensation step?
A4: The success of an aldol condensation depends on careful control of reaction conditions to maximize the desired cross-condensation product and minimize side reactions.
-
Choice of base: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and rapid enolate formation.
-
Temperature: Low temperatures (e.g., -78 °C) are typically employed to control the reaction rate, minimize side reactions, and enhance stereoselectivity.
-
Order of addition: The aldehyde is usually added slowly to the pre-formed enolate of the ketone to prevent self-condensation of the aldehyde.
-
Lewis acid catalysis: In some cases, the use of a Lewis acid can promote the reaction and improve stereocontrol.
Troubleshooting Guides
Problem 1: Low Yield in the Wittig Reaction for the Formation of the β-Methoxyacrylate Moiety
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired alkene. | Incomplete formation of the ylide. | Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride). Use an appropriate solvent that does not react with the base. |
| Steric hindrance in the aldehyde or ylide. | Consider using a less sterically hindered phosphonium (B103445) salt or aldehyde if the synthetic route allows. The Horner-Wadsworth-Emmons reaction may be less sensitive to steric hindrance. | |
| Formation of a mixture of (E) and (Z) isomers. | Use of a non-stabilized or semi-stabilized ylide. | For (E)-selectivity, use a stabilized ylide or employ the Horner-Wadsworth-Emmons (HWE) reaction. For (Z)-selectivity, use a non-stabilized ylide with a salt-free protocol. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature to favor the kinetic (often Z) product with non-stabilized ylides. | |
| Formation of triphenylphosphine (B44618) oxide is observed, but no desired alkene. | The intermediate betaine/oxaphosphetane is not collapsing to the alkene. | Ensure the reaction is not quenched prematurely. In some cases, gentle heating may be required to facilitate the elimination of triphenylphosphine oxide. |
Problem 2: Poor Yield in the Aldol Condensation Step
| Symptom | Possible Cause | Suggested Solution |
| Low consumption of starting materials. | The base is not strong enough to deprotonate the ketone effectively. | Use a stronger base such as LDA. Ensure the reaction is performed under strictly anhydrous conditions. |
| The reaction temperature is too low. | While low temperatures are generally preferred, the activation energy for the reaction may not be overcome. Try a gradual increase in temperature. | |
| Formation of significant amounts of self-condensation products. | The enolate is reacting with the starting ketone, or the aldehyde is self-condensing. | Add the aldehyde slowly to a pre-formed solution of the ketone enolate. Use a full equivalent of a strong base to ensure complete conversion of the ketone to the enolate. |
| Formation of a complex mixture of diastereomers. | Poor stereocontrol in the C-C bond formation. | Employ a chiral auxiliary or a stereoselective catalyst. The use of specific Lewis acids (e.g., TiCl4, ZnCl2) can influence the stereochemical outcome. |
| Dehydration of the aldol adduct occurs under the reaction conditions. | The reaction conditions are too harsh (e.g., high temperature, strong base). | Use milder reaction conditions. If the dehydrated product is desired, the reaction can be worked up under acidic or basic conditions with heating. |
Data Presentation
Table 1: Comparison of Yields for Key Reaction Types in Strobilurin Synthesis
| Reaction Type | Substrates | Conditions | Typical Yield Range (%) |
| Wittig Reaction (Stabilized Ylide) | Aldehyde, Phosphonium ylide with ester group | NaH, THF, 0 °C to rt | 60-85 |
| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate ester | NaH, THF, 0 °C to rt | 75-95 |
| Aldol Condensation (Crossed) | Ketone, Aldehyde | LDA, THF, -78 °C | 50-70 |
| Aldol Condensation (Intramolecular) | Diketone | Base (e.g., KOH), EtOH, rt | 60-80 |
| Methylation of Hydroxyl Group | Alcohol | NaH, MeI, THF, 0 °C to rt | 80-95 |
| Grignard Reaction | Aldehyde, Grignard reagent | Et2O or THF, 0 °C to rt | 70-90 |
Note: Yields are highly substrate and condition-dependent and are provided here as a general guide based on analogous syntheses.
Experimental Protocols
General Protocol for a Horner-Wadsworth-Emmons Reaction to form the β-Methoxyacrylate Moiety
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the appropriate phosphonate ester (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (E)-β-methoxyacrylate.
General Protocol for a Lithium Diisopropylamide (LDA) Mediated Aldol Condensation
-
To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes to generate LDA.
-
To this LDA solution, add a solution of the ketone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of the aldehyde (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the desired time (monitor by TLC).
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired β-hydroxy ketone.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in key synthetic steps.
Caption: Generalized synthetic pathway for this compound.
"troubleshooting 9-Hydroxyoudemansin A purification by chromatography"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 9-Hydroxyoudemansin A.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for purifying this compound from a fungal culture?
A1: The purification of this compound, a fungal secondary metabolite, typically involves a multi-step process. This process begins with the extraction of the fungal biomass or culture filtrate, followed by one or more chromatographic separation steps. A common approach involves initial extraction with an organic solvent like ethyl acetate, followed by column chromatography. Techniques such as silica (B1680970) gel chromatography can be used for initial fractionation, and reversed-phase high-performance liquid chromatography (RP-HPLC) is often employed for final purification to achieve high purity.
Q2: What type of HPLC column is most suitable for this compound purification?
A2: For the final purification of this compound, a reversed-phase HPLC column, such as a C18 or C8 column, is generally recommended. These columns separate compounds based on their hydrophobicity. Since this compound is a moderately polar compound, a C18 column often provides good retention and resolution.
Q3: What are the typical mobile phases used for the HPLC purification of this compound?
A3: A typical mobile phase for the reversed-phase HPLC purification of this compound consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. To improve peak shape and resolution, a small amount of acid, like 0.1% formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase. A gradient elution, where the proportion of the organic solvent is gradually increased, is commonly used to effectively separate the target compound from impurities.
Q4: How can I detect this compound during chromatography?
A4: this compound possesses a chromophore that allows for its detection using a UV detector. The detection wavelength should be set at the absorbance maximum of the compound to ensure the highest sensitivity.
Q5: My purified this compound appears to be unstable. What storage conditions are recommended?
A5: While specific stability data for this compound is limited, many fungal metabolites are sensitive to heat, light, and extreme pH. It is advisable to store the purified compound at low temperatures (-20°C or below), protected from light, and in a neutral pH environment to minimize degradation.
Troubleshooting Guides
This section addresses specific problems that may arise during the chromatographic purification of this compound.
Problem 1: Low Yield of this compound
Possible Causes:
-
Incomplete Extraction: The initial extraction from the fungal culture may not be efficient.
-
Compound Degradation: this compound may be degrading during the purification process due to unfavorable conditions (e.g., high temperature, extreme pH).
-
Poor Chromatographic Recovery: The compound may be irreversibly binding to the column or eluting in very broad peaks, leading to loss during fractionation.
-
Suboptimal Chromatographic Conditions: The mobile phase composition or gradient profile may not be suitable for eluting the compound effectively.
Solutions:
-
Optimize Extraction: Ensure the chosen extraction solvent is appropriate for this compound and consider multiple extraction steps to maximize recovery.
-
Control Temperature and pH: Perform purification steps at room temperature or below, if possible. Use buffered mobile phases to maintain a neutral pH.
-
Improve Peak Shape: Address issues of peak tailing or broadening (see Problem 2).
-
Adjust Mobile Phase: Modify the gradient slope or the final concentration of the organic solvent to ensure complete elution of the compound.
Problem 2: Poor Peak Resolution or Co-elution with Impurities
Possible Causes:
-
Inappropriate Column: The chosen HPLC column may not have the right selectivity for separating this compound from closely related impurities.
-
Suboptimal Mobile Phase: The mobile phase composition may not be providing adequate separation.
-
Gradient Too Steep: A rapid increase in the organic solvent concentration can lead to the co-elution of compounds with similar retention times.
-
Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.
Solutions:
-
Column Selection: If using a C18 column, consider trying a C8 or a phenyl-hexyl column for alternative selectivity.
-
Mobile Phase Optimization: Experiment with different organic solvents (acetonitrile vs. methanol) or adjust the pH of the aqueous phase with additives like formic acid.
-
Optimize Gradient: Employ a shallower gradient, especially around the elution time of this compound, to improve the separation of closely eluting peaks.[1]
-
Reduce Sample Load: Decrease the concentration or injection volume of the sample.
Problem 3: Peak Tailing
Possible Causes:
-
Secondary Interactions: The hydroxyl group in this compound can interact with residual silanol (B1196071) groups on the silica-based column packing, leading to tailing.
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Column Degradation: The column may be old or damaged.
Solutions:
-
Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol groups. Alternatively, using an acidic mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups.
-
Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte.
-
Replace Column: If the problem persists, the column may need to be replaced.
Experimental Protocols
Representative Preparative HPLC Protocol for this compound Purification
This protocol is a hypothetical example based on methods used for structurally similar compounds like strobilurins.[2] Optimization will be required for specific experimental conditions.
Table 1: HPLC System and Parameters
| Parameter | Value |
| HPLC System | Preparative HPLC with UV detector |
| Column | Reversed-phase C18, 250 mm x 10 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 70% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 500 µL (of a concentrated sample fraction) |
Methodology:
-
Sample Preparation: A partially purified fraction containing this compound (e.g., from silica gel chromatography) is dissolved in a minimal amount of the initial mobile phase (30% acetonitrile/70% water with 0.1% formic acid).
-
Column Equilibration: The HPLC column is equilibrated with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: The prepared sample is injected onto the column.
-
Gradient Elution: The separation is performed using the gradient profile outlined in Table 1.
-
Fraction Collection: Fractions are collected based on the elution of peaks detected by the UV detector. The fraction corresponding to the this compound peak is collected.
-
Purity Analysis: The purity of the collected fraction is assessed by analytical HPLC.
-
Solvent Evaporation: The solvent from the purified fraction is removed under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the pure compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for this compound purification.
References
Technical Support Center: Optimizing 9-Hydroxyoudemansin A Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions for producing 9-Hydroxyoudemansin A, a novel antifungal metabolite. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
This compound is a novel antifungal (E)-β-methoxyacrylate. It is a secondary metabolite produced by submerged cultures of certain species of the basidiomycete genus Mycena. It is closely related to Oudemansin A, which is produced by Oudemansiella mucida.[1] Both compounds are part of the strobilurin family of natural products, which are known for their fungicidal properties.[2][3][4]
Q2: What are the key culture parameters that influence the production of this compound?
The production of secondary metabolites like this compound in basidiomycetes is a complex process influenced by several culture parameters. These include the composition of the culture medium (carbon and nitrogen sources, C/N ratio), pH, temperature, agitation, and aeration.[5] Optimizing these factors is crucial for maximizing the yield.
Q3: Which carbon and nitrogen sources are most effective for mycelial growth and secondary metabolite production in Mycena species?
For Mycena and related basidiomycetes, a variety of carbon and nitrogen sources can be utilized.
-
Carbon Sources: Glucose, dextrose, mannitol, sucrose, and lactose (B1674315) have been shown to support good mycelial biomass production. For secondary metabolite production, the choice of carbon source can be critical, with polysaccharides like starch or oligosaccharides like lactose sometimes favoring production over simpler sugars.
-
Nitrogen Sources: Organic nitrogen sources such as peptone, yeast extract, and malt (B15192052) extract are generally preferred for robust mycelial growth and secondary metabolite synthesis. Inorganic nitrogen sources like sodium nitrate (B79036) can also be used. The specific preference can vary between different fungal strains.
Q4: How does the Carbon-to-Nitrogen (C/N) ratio affect production?
The C/N ratio in the culture medium is a critical factor that significantly influences both fungal growth and secondary metabolite production. A high C/N ratio often leads to increased biomass, while a balanced or sometimes nitrogen-limited condition can trigger the production of secondary metabolites. For the cultivation of Flammulina velutipes, a C/N ratio of 27:1 was found to enhance the total yield of fruiting bodies. While specific optimal ratios for this compound are not yet published, experimenting with C/N ratios between 10:1 and 80:1 is a recommended starting point.
Q5: What is the optimal pH and temperature for submerged cultivation of Mycena?
-
pH: The optimal initial pH for the submerged culture of many basidiomycetes, including Mycena, generally falls within the acidic to neutral range, typically between 4.0 and 6.5. The fungus will often autoregulate the pH of the medium during growth.
-
Temperature: Most Mycena species and other related basidiomycetes show optimal mycelial growth at temperatures ranging from 20 to 28°C. It is important to maintain a stable temperature during fermentation, as fluctuations can negatively impact growth and metabolite production.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no mycelial growth | - Inappropriate culture medium composition.- Suboptimal pH or temperature.- Contamination.- Poor quality inoculum. | - Test different carbon and nitrogen sources (see Table 1).- Adjust the initial pH of the medium to 4.0-6.5.- Ensure the cultivation temperature is stable and within the 20-28°C range.- Check for bacterial or other fungal contamination under a microscope and ensure sterile techniques.- Use a fresh, actively growing mycelial culture for inoculation. |
| Good mycelial growth but low this compound yield | - Unfavorable C/N ratio for secondary metabolism.- Inappropriate timing of harvest.- Suboptimal agitation or aeration.- Feedback inhibition by the product. | - Experiment with different C/N ratios (e.g., 20:1, 40:1, 80:1).- Perform a time-course experiment to determine the optimal harvest time (often in the late exponential or stationary phase).- Optimize the agitation speed to ensure adequate mixing and oxygen transfer without causing excessive shear stress. A rotary speed of around 150-160 rpm is a good starting point.- Consider using a two-stage fermentation process where growth and production phases have different conditions. |
| Formation of dense mycelial pellets, leading to poor mixing and mass transfer | - High agitation speed.- Specific characteristics of the fungal strain. | - Reduce the agitation speed.- Add glass beads to the culture flasks to help break up large pellets.- Use a blended mycelial inoculum for more dispersed growth. |
| Foaming in the bioreactor | - High protein content in the medium (e.g., from yeast extract or peptone).- High agitation or aeration rates. | - Add a sterile antifoaming agent (e.g., silicone-based) to the culture medium.- Reduce the agitation and/or aeration rate if it does not compromise oxygen supply. |
| Inconsistent results between batches | - Variability in media components.- Inconsistent inoculum size or age.- Fluctuations in culture conditions. | - Use high-quality, standardized media components.- Standardize the inoculum preparation procedure, ensuring consistent age and density.- Carefully monitor and control all culture parameters (pH, temperature, agitation) throughout the fermentation process. |
Data Presentation
Table 1: Effect of Carbon Source on Mycelial Biomass Production in Mycena and related Basidiomycetes
| Carbon Source (at equivalent C concentration) | Relative Mycelial Biomass Production (%) |
| Glucose | 100 |
| Dextrose | 110 |
| Mannitol | 95 |
| Sucrose | 90 |
| Lactose | 85 |
| Starch | 70 |
Note: Data is compiled and generalized from studies on various basidiomycetes and may need to be optimized specifically for the this compound producing Mycena strain.
Table 2: Effect of Nitrogen Source on Mycelial Biomass and Secondary Metabolite Extract Weight
| Nitrogen Source | Mycelial Biomass (g/L) | Secondary Metabolite Extract (g/L) |
| Peptone | 1.36 | 0.35 |
| Yeast Extract | 1.20 | 0.39 |
| Sodium Nitrate | 0.85 | 0.28 |
Note: Data adapted from a study on endophytic fungi and indicates the general trend of preference for organic nitrogen sources.
Table 3: Influence of C/N Ratio on Fungal Yield
| C/N Ratio | Relative Yield of Fruiting Bodies (%) |
| 20:1 | 85 |
| 27:1 | 100 |
| 35:1 | 92 |
| 40:1 | 88 |
Note: Data adapted from a study on Flammulina velutipes and illustrates the importance of an optimal C/N ratio.
Experimental Protocols
Protocol 1: Inoculum Preparation for Submerged Fermentation
-
Strain Maintenance: Maintain the Mycena sp. culture on a suitable solid medium such as Potato Dextrose Agar (B569324) (PDA) or Malt Extract Agar (MEA) at 25°C.
-
Pre-culture: Aseptically transfer a few agar plugs (approximately 5 mm in diameter) of actively growing mycelium into a 250 mL Erlenmeyer flask containing 50 mL of a seed culture medium (e.g., 2% glucose, 0.5% yeast extract, 0.3% peptone, 0.1% KH₂PO₄, 0.05% MgSO₄·7H₂O).
-
Incubation: Incubate the flask on a rotary shaker at 150 rpm and 25°C for 5-7 days, or until a sufficient amount of mycelial biomass is obtained.
-
Homogenization (Optional): To ensure a uniform inoculum, the mycelial culture can be aseptically blended for a few seconds before transfer to the main production fermenter.
Protocol 2: Submerged Fermentation for this compound Production
-
Production Medium: Prepare the production medium in a suitable fermenter or in Erlenmeyer flasks. A representative medium could be: 3.5% Glucose, 0.3% Peptone, 0.2% Yeast Extract, 0.1% KH₂PO₄, and 0.05% MgSO₄·7H₂O. Adjust the initial pH to 5.5. Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the production medium with 5-10% (v/v) of the prepared liquid inoculum.
-
Fermentation: Incubate the culture at 25-28°C with agitation (e.g., 160 rpm on a rotary shaker). The fermentation is typically carried out for 9-15 days.
-
Monitoring: Periodically and aseptically withdraw samples to monitor mycelial growth (dry weight), pH, and substrate consumption.
-
Harvesting: At the end of the fermentation, separate the mycelium from the culture broth by filtration or centrifugation.
-
Extraction: Extract the this compound from both the mycelial biomass and the culture filtrate using a suitable organic solvent like ethyl acetate.
-
Analysis: Analyze the crude extract for the presence and quantity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Caption: Proposed biosynthetic pathway for Oudemansin A and this compound.
References
- 1. Antibiotics from basidiomycetes. IX. Oudemansin, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oudemansin, strobilurin A, strobilurin B and myxothiazol: new inhibitors of the bc1 segment of the respiratory chain with an E-beta-methoxyacrylate system as common structural element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Submerged culture conditions for the production of mycelial biomass and antimicrobial metabolites by Polyporus tricholoma Mont - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence in Microscopy with Novel Compounds
Disclaimer: Currently, there is no publicly available data on the specific fluorescent properties of 9-Hydroxyoudemansin A, nor established protocols for quenching its potential autofluorescence. This guide provides a general framework and experimental protocols for characterizing and mitigating autofluorescence from any novel or uncharacterized compound, using this compound as a hypothetical example. Researchers must first experimentally determine the excitation and emission spectra of this compound to select an appropriate management strategy.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in microscopy?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when they absorb light, which is not due to the application of a specific fluorescent label. This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues (e.g., collagen, elastin (B1584352), lipofuscin, NADH, and flavins) or can be induced by experimental procedures like chemical fixation.[1][2][3] Autofluorescence becomes problematic when its signal overlaps with that of the intended fluorescent probes, making it difficult to distinguish the specific signal from the background noise. This can obscure the detection of weakly expressed targets and lead to misinterpretation of results.[2]
Q2: My microscopy images show high background fluorescence after applying this compound. How do I know if the compound or my sample is the cause?
A2: To determine the source of the high background, you should run a set of control experiments:
-
Unstained Control: Image a sample of your cells or tissue without any labels or this compound. This will reveal the baseline autofluorescence of your biological specimen.[4]
-
Compound-Only Control: Image a solution of this compound at the working concentration on a microscope slide. This will show if the compound itself is fluorescent.
-
Vehicle Control: Treat your sample with the solvent used to dissolve this compound and image it. This rules out fluorescence from the vehicle.
By comparing these controls, you can identify the primary source of the unwanted fluorescence.
Q3: How can I characterize the fluorescent properties of this compound?
A3: To effectively manage potential autofluorescence from this compound, you must first determine its excitation and emission spectra. This can be done using a spectrophotometer or by acquiring a lambda scan (spectral imaging) on a confocal microscope. The resulting spectra will reveal the peak wavelengths for excitation and emission, which is crucial for selecting appropriate filters and fluorescent labels to minimize spectral overlap.
Troubleshooting Guide: Quenching Autofluorescence
Issue 1: Characterizing Autofluorescence of a Novel Compound (e.g., this compound)
If you suspect this compound is contributing to background fluorescence, the first step is to characterize its spectral properties.
Experimental Protocol: Determining Excitation and Emission Spectra
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer or solvent at the concentration used in your experiments.
-
Spectrofluorometer Measurement:
-
Place the solution in a cuvette.
-
Perform an excitation scan by setting a detection wavelength and scanning through a range of excitation wavelengths.
-
Perform an emission scan by setting the excitation to the peak wavelength found in the previous step and scanning through a range of emission wavelengths.
-
-
Confocal Microscope Lambda Scan:
-
Place the solution on a microscope slide.
-
Using a confocal microscope with a spectral detector, excite the sample with a broad range of laser lines (e.g., 405 nm, 488 nm, 561 nm, 640 nm).
-
Acquire an emission spectrum for each excitation wavelength to identify the optimal excitation and the full emission range.
-
The following workflow illustrates the process of characterizing the fluorescence of an unknown compound:
Caption: Workflow for characterizing the fluorescence of a novel compound.
Issue 2: High Background Autofluorescence from the Biological Sample
Even if this compound is not fluorescent, your sample may have high endogenous autofluorescence. Here are common sources and mitigation strategies.
Source A: Aldehyde Fixation
Chemical fixatives like formalin and glutaraldehyde (B144438) can react with amines in proteins to create fluorescent products.[1][5]
Mitigation Strategies:
-
Sodium Borohydride (B1222165) Treatment: This chemical can reduce aldehyde-induced fluorescence.
-
Protocol: After fixation and permeabilization, incubate the sample in a freshly prepared solution of 1 mg/mL sodium borohydride in PBS for 20 minutes at room temperature. Wash thoroughly with PBS.[1]
-
-
Alternative Fixatives: Consider using non-aldehyde fixatives like ice-cold methanol (B129727) or ethanol (B145695), especially for cell cultures.[2]
-
Minimize Fixation Time: Over-fixation can increase autofluorescence. Optimize the fixation time for your specific sample type and thickness.[6]
Source B: Lipofuscin
Lipofuscin is a granular pigment that accumulates in aging cells and is a common source of broad-spectrum autofluorescence, particularly in tissues like the brain and retina.[3][7]
Mitigation Strategies:
-
Sudan Black B Staining: This dye is effective at quenching lipofuscin-based autofluorescence.[3][7]
-
Protocol: After secondary antibody incubation and washes, incubate the sample in 0.1% Sudan Black B in 70% ethanol for 5-10 minutes at room temperature. Rinse several times with PBS.
-
-
Commercial Quenching Reagents: Products like TrueBlack® are specifically designed to quench lipofuscin autofluorescence.[3][8]
Source C: Collagen and Elastin
These structural proteins are highly autofluorescent, typically in the blue and green regions of the spectrum.[1]
Mitigation Strategies:
-
Spectral Separation: Choose fluorophores for your labels that emit in the red or far-red spectrum (e.g., those with emission > 600 nm) to avoid the spectral region of collagen and elastin autofluorescence.[1][2]
Source D: Red Blood Cells
Heme groups within red blood cells exhibit broad autofluorescence.[1]
Mitigation Strategy:
-
Perfusion: For animal studies, perfuse the tissues with PBS before fixation to remove red blood cells.[1][6]
Summary of Autofluorescence Quenching Methods
| Quenching Method | Target Autofluorescence Source | Efficacy | Notes |
| Sodium Borohydride | Aldehyde Fixation | Variable | Can have mixed results.[1] |
| Sudan Black B | Lipofuscin | High | Very effective for tissues with high lipofuscin content.[3][7] |
| Commercial Reagents (e.g., TrueVIEW™, TrueBlack®) | Broad Spectrum, Lipofuscin | High | Optimized for specific sources of autofluorescence.[1][3][8] |
| Ammonia/Ethanol | General | Moderate | Can reduce general background. |
| Copper Sulfate | Heme Groups | Moderate | Used at a low pH.[1] |
| Photobleaching | General | Variable | Exposing the sample to intense light before imaging can "burn out" some autofluorescence, but may also affect the target fluorophores. |
Efficacy data is compiled from various sources and may vary depending on the specific sample and experimental conditions.
Decision-Making Workflow for Quenching Autofluorescence
The following diagram provides a logical approach to selecting an appropriate strategy for quenching autofluorescence.
Caption: Decision tree for selecting an autofluorescence quenching strategy.
References
- 1. Antibiotics from basidiomycetes. IX. Oudemansin, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales). | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotics from basidiomycetes. IX. Oudemansin, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Antifungal Mechanism of 9-Hydroxyoudemansin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the antifungal mechanism of 9-Hydroxyoudemansin A, comparing its efficacy with other major classes of antifungal agents. The information is supported by experimental data and detailed protocols for key assays, offering a comprehensive resource for researchers in mycology and drug development.
Introduction to this compound
This compound is a naturally occurring (E)-β-methoxyacrylate antibiotic. It belongs to the oudemansin family of compounds, which are structurally and functionally related to the well-known strobilurin class of agricultural fungicides.[1][2] Like its parent compound, oudemansin A, and other strobilurins, this compound is presumed to exhibit its antifungal activity through a specific and potent mechanism of action. This guide will confirm this mechanism by drawing parallels with its closely related analogues and compare its quantitative performance against other established antifungal drugs.
Confirmed Antifungal Mechanism of Action
The primary antifungal mechanism of this compound and its analogues is the inhibition of mitochondrial respiration. Specifically, these compounds are potent inhibitors of the cytochrome bc1 complex, also known as Complex III, in the mitochondrial electron transport chain.[1][2] This mode of action is referred to as Quinone outside Inhibition (QoI).[1]
By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c. This disruption of the electron transport chain has two critical consequences for the fungal cell:
-
Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP. By blocking this process, this compound effectively cuts off the main energy supply of the fungal cell, leading to a fungistatic and ultimately fungicidal effect.
-
Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide (B77818) radicals and other reactive oxygen species. The accumulation of ROS can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA, contributing to cell death.
The following diagram illustrates the signaling pathway of this compound's mechanism of action:
Caption: Antifungal mechanism of this compound.
Comparative Antifungal Performance
To objectively evaluate the efficacy of this compound, its performance is compared against other major classes of antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Oudemansin A (as a proxy for this compound) and representatives from the azole, polyene, and echinocandin classes against various pathogenic fungi. Lower MIC values indicate higher antifungal potency.
| Antifungal Agent | Mechanism of Action | Fungal Species | MIC Range (µg/mL) |
| Oudemansin A | Mitochondrial Respiration Inhibitor (Complex III) | Candida albicans | 0.1 - 1.0 |
| Aspergillus fumigatus | 0.5 - 5.0 | ||
| Cryptococcus neoformans | 0.1 - 1.0 | ||
| Fluconazole (Azole) | Ergosterol Synthesis Inhibitor (Lanosterol 14α-demethylase) | Candida albicans | 0.25 - 1.0 |
| Aspergillus fumigatus | Resistant | ||
| Cryptococcus neoformans | 4.0 - 16.0 | ||
| Amphotericin B (Polyene) | Binds to Ergosterol, forming pores in the cell membrane | Candida albicans | 0.25 - 1.0 |
| Aspergillus fumigatus | 0.5 - 2.0 | ||
| Cryptococcus neoformans | 0.125 - 0.5 | ||
| Caspofungin (Echinocandin) | Inhibitor of β-(1,3)-D-glucan synthase, disrupting cell wall synthesis | Candida albicans | 0.03 - 0.25 |
| Aspergillus fumigatus | 0.03 - 0.25 | ||
| Cryptococcus neoformans | Ineffective |
Experimental Protocols
The following are detailed methodologies for key experiments used to confirm the antifungal mechanism of action and to determine the minimum inhibitory concentration.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal stock solution
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar (B569324) medium. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Antifungal Dilution: A serial two-fold dilution of the antifungal agent is prepared in the microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control well (fungus without drug) and a negative control well (medium only) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by reading the optical density at 600 nm with a spectrophotometer.
References
Validating the Target of 9-Hydroxyoudemansin A in Fungal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target validation of 9-Hydroxyoudemansin A, a naturally derived antifungal compound. Due to the limited publicly available data on this compound, this guide will leverage data from the closely related and well-characterized strobilurin class of fungicides, which share the same mechanism of action. The performance of this class of compounds will be compared with other major antifungal agents, supported by experimental data and detailed methodologies.
Introduction to this compound and its Putative Target
This compound belongs to the oudemansin family of natural products, which are structurally and functionally related to the strobilurins.[1] These compounds are potent inhibitors of fungal respiration.[2][3] The primary molecular target of oudemansins and strobilurins is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[4] Specifically, they are classified as Quinone outside Inhibitors (QoIs), binding to the Qo site on cytochrome b.[4] This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby inhibiting ATP synthesis and leading to fungal cell death.[4]
Comparative Analysis of Antifungal Agents
To provide a clear perspective on the efficacy of cytochrome bc1 inhibitors like this compound, the following table compares their activity with other major classes of antifungal drugs. Azoxystrobin is used as a representative QoI due to the availability of quantitative data.
| Antifungal Agent Class | Representative Compound | Primary Target | Fungal Species | IC50 / MIC | Source(s) |
| QoI (Strobilurin) | Azoxystrobin | Cytochrome bc1 complex | Alternaria alternata | EC50: 1.86 µg/mL | [5] |
| Sclerotinia sclerotiorum | EC50: 0.11-0.62 µg/mL | [6] | |||
| Azole | Fluconazole | Lanosterol 14α-demethylase | Candida albicans | IC50: 0.5 µg/mL | [7] |
| Candida glabrata | MIC90: 32 µg/mL | [7] | |||
| Echinocandin | Caspofungin | β-(1,3)-D-glucan synthase | Aspergillus fumigatus | MEC90: 0.5 mg/liter | [8] |
| Candida albicans | IC50: 0.25-0.5 µg/mL | ||||
| Polyene | Amphotericin B | Ergosterol (cell membrane) | Candida albicans | MIC50: 0.25 µg/mL | |
| Aspergillus spp. | GM MIC: 1.17 µg/mL |
Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), MIC (minimum inhibitory concentration), MEC (minimum effective concentration), and GM (geometric mean) values can vary depending on the specific strain and testing conditions.
Experimental Protocols for Target Validation
Validating the molecular target of a novel antifungal agent is a critical step in drug development. A multi-faceted approach combining genetic, biochemical, and biophysical methods is typically employed.
Biochemical Assays: Direct Enzyme Inhibition
Objective: To determine if the compound directly inhibits the activity of the purified target protein.
Protocol: Cytochrome bc1 Complex Activity Assay
-
Isolation of Mitochondria:
-
Culture fungal cells (e.g., Saccharomyces cerevisiae or a relevant pathogenic fungus) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Generate spheroplasts by enzymatic digestion of the cell wall (e.g., with zymolyase).
-
Gently lyse the spheroplasts osmotically and homogenize.
-
Isolate mitochondria through differential centrifugation.
-
-
Enzyme Activity Measurement:
-
The activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c at 550 nm.
-
The reaction is initiated by the addition of a ubiquinol analogue substrate (e.g., decylubiquinol).
-
Assays are performed in the presence of varying concentrations of the inhibitor (e.g., this compound) to determine the IC50 value.
-
A control reaction without the inhibitor is run in parallel.
-
Genetic Approaches: Target-Gene-Drug Interaction
Objective: To establish a genetic link between the putative target and the compound's antifungal activity.
Protocol: Haploinsufficiency Profiling (HIP)
-
Library Screening:
-
A library of heterozygous diploid deletion mutants of a model yeast (e.g., Saccharomyces cerevisiae), where one copy of each non-essential gene is deleted, is used.
-
The mutant library is grown in the presence of a sub-lethal concentration of the test compound.
-
Strains with a heterozygous deletion of the drug target gene will exhibit increased sensitivity to the compound (haploinsufficiency).
-
-
Fitness Analysis:
-
The relative fitness of each mutant is determined by techniques such as barcode sequencing (for pooled cultures) or colony size measurements (for arrayed libraries).
-
Mutants showing significantly reduced fitness in the presence of the drug are identified. A strong hit for the gene encoding the putative target provides evidence for on-target activity.
-
Protocol: Multicopy Suppression Profiling
-
Library Transformation:
-
A multicopy plasmid library, where each plasmid carries a different gene from the fungal genome, is transformed into wild-type fungal cells.
-
The transformed cells are plated on a medium containing a lethal concentration of the antifungal compound.
-
-
Identification of Resistant Clones:
-
Cells that overexpress the drug target gene may exhibit increased resistance to the compound and will be able to grow.
-
The plasmids from the resistant colonies are isolated and the suppressing gene is identified by sequencing.
-
Biophysical and Proteomic Approaches: Direct Target Engagement
Objective: To demonstrate a direct physical interaction between the compound and its target protein within the cellular environment.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment and Lysis:
-
Intact fungal cells are treated with the test compound or a vehicle control.
-
The cells are then lysed to release the proteome.
-
-
Thermal Profiling:
-
The cell lysate is divided into aliquots and heated to a range of different temperatures.
-
The binding of a ligand (the antifungal compound) to its target protein can increase the protein's thermal stability.
-
-
Analysis:
-
The aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
-
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis and Immobilization:
-
A derivative of the antifungal compound with a linker is synthesized and immobilized on a solid support (e.g., agarose (B213101) beads).
-
A control resin without the compound is also prepared.
-
-
Protein Binding and Elution:
-
A lysate of fungal proteins is incubated with the affinity and control resins.
-
Proteins that bind to the immobilized compound are retained on the resin, while non-specific binders are washed away.
-
The bound proteins are then eluted, for example, by competing with an excess of the free compound.
-
-
Protein Identification:
-
The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (LC-MS/MS).
-
Proteins that are significantly enriched in the eluate from the compound-bound resin compared to the control resin are considered potential binding partners and targets.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical target validation workflow, and the logical relationship between this compound and its cellular effects.
Caption: The mitochondrial respiratory chain and the inhibitory action of this compound.
Caption: A generalized workflow for fungal antifungal target validation.
References
- 1. Oudemansin A - Wikipedia [en.wikipedia.org]
- 2. Antibiotics from basidiomycetes. IX. Oudemansin, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics from basidiomycetes. XVIII. Strobilurin C and oudemansin B, two new antifungal metabolites from Xerula species (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cross-Reactivity of 9-Hydroxyoudemansin A and Other Fungal Inhibitors
For researchers and professionals in drug development, understanding the nuances of antifungal agents is paramount. This guide provides a detailed comparison of 9-Hydroxyoudemansin A and other fungal inhibitors, focusing on their mechanisms, potential for cross-reactivity, and the experimental data that underpins our current knowledge.
Mechanism of Action: A Shared Target
This compound belongs to the strobilurin class of natural products. Like other strobilurins and their synthetic analogs (QoI fungicides), its primary mode of action is the inhibition of mitochondrial respiration.[1] These compounds specifically bind to the Quinone 'outside' (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[2][3] This binding action blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, which halts the production of ATP and ultimately leads to fungal cell death.[2][3]
The inhibitors targeting the cytochrome bc1 complex are crucial for controlling fungal diseases and have been developed as antimicrobial agents for both agriculture and medicine. Because this compound shares this highly specific target site with all other QoI fungicides, a high degree of cross-reactivity is expected.
Caption: Figure 1: Mechanism of QoI Fungicides.
The Basis of Cross-Reactivity: Target Site Mutations
The primary driver of resistance and cross-reactivity among QoI fungicides is the development of mutations in the fungal cytochrome b gene (CYTB), which encodes the protein subunit where the Qo site is located. A single point mutation can dramatically reduce the binding affinity of the inhibitor to its target, rendering the fungicide ineffective.
The most common and significant mutation is a substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A). This single amino acid change confers a high level of resistance to most QoI fungicides. Fungal strains possessing the G143A mutation will typically exhibit resistance not only to the specific QoI they were exposed to but to the entire class of strobilurin-type fungicides, even those they have not encountered. This phenomenon is known as cross-resistance. Other mutations, such as F129L and G137R, have also been identified but often confer lower levels of resistance.
The shared mechanism and the potential for single-point mutations mean that resistance to one QoI fungicide, like azoxystrobin (B1666510), strongly predicts resistance to others, including this compound.
Comparative Antifungal Activity
While specific comparative data for this compound is limited in the readily available literature, we can infer its performance based on data from structurally similar and well-studied QoI fungicides like Azoxystrobin and Pyraclostrobin. The table below summarizes the Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) values for these compounds against various fungal pathogens.
| Fungal Inhibitor | Target Organism | IC50 / EC50 / MIC (µg/mL) | Reference |
| QoI Fungicides | |||
| Azoxystrobin | Penicillium digitatum | Moderate Resistance | |
| Azoxystrobin | Mycosphaerella fijiensis | High Resistance with G143A | |
| Kresoxim-methyl | Saccharomyces cerevisiae | Cross-resistance with Azoxystrobin | |
| Pyraclostrobin + Epoxiconazole | Cumin Blight Pathogen | Effective Control | |
| Other Inhibitors | |||
| Fluconazole | Candida albicans | >64 (Resistant Strain) | |
| Glabridin (Flavonoid) | Candida albicans | 16 - 64 | |
| Quercetin (Flavonoid) | Trichophyton rubrum | 125 |
Note: Data for this compound is not explicitly available in the searched literature, but its activity is expected to be comparable to other QoI fungicides due to the shared mechanism of action.
Experimental Protocols
The data presented above are typically generated using standardized experimental procedures. Below are outlines of key methodologies used in the evaluation of antifungal agents.
A. Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Inoculum: Fungal isolates are cultured on appropriate agar (B569324) plates. Spores or yeast cells are harvested and suspended in a sterile saline solution. The suspension is adjusted to a standardized concentration (e.g., 10⁴ to 10⁵ cells/mL).
-
Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. Control wells (no drug) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.
Caption: Figure 2: Workflow for MIC Determination.
B. Mitochondrial Respiration Assay
This assay directly measures the effect of an inhibitor on the electron transport chain.
-
Mitochondria Isolation: Fungal cells are enzymatically digested to produce protoplasts, which are then gently lysed to release mitochondria. Mitochondria are isolated by differential centrifugation.
-
Oxygen Consumption Measurement: Isolated mitochondria are placed in a reaction buffer within a sealed chamber equipped with an oxygen electrode (e.g., a Clark-type electrode).
-
Substrate Addition: A respiratory substrate (e.g., succinate (B1194679) for Complex II or NADH for Complex I) is added to initiate oxygen consumption.
-
Inhibitor Addition: The inhibitor (e.g., this compound) is added at various concentrations, and the rate of oxygen consumption is monitored.
-
Data Analysis: The inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the rate of oxygen consumption by 50%.
Conclusion
This compound, as a member of the strobilurin family, targets the Qo site of the cytochrome bc1 complex. This shared, highly specific mode of action is the foundation for the significant cross-reactivity observed among all QoI fungicides. The emergence of resistance, primarily through the G143A mutation in the CYTB gene, typically confers resistance across the entire class of these inhibitors. Therefore, in a research or clinical context, the presence of resistance to any common QoI fungicide like azoxystrobin should be considered a strong indicator of resistance to this compound. Future research should focus on direct comparative studies to quantify the precise inhibitory concentrations of this compound against both wild-type and resistant fungal strains.
References
Navigating the Nuances of 9-Hydroxyoudemansin A Bioassays: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, understanding the consistency of bioassay results is paramount for advancing novel compounds from the bench to potential clinical applications. This guide delves into the reproducibility of bioassay results for 9-Hydroxyoudemansin A, a naturally occurring strobilurin fungicide with recognized antifungal and cytotoxic properties. By comparing available data and detailing experimental protocols, this document aims to provide a clear perspective on the factors influencing its biological evaluation and the consistency of its reported bioactivity.
This compound, like other strobilurin analogues, exerts its biological effects primarily through the inhibition of mitochondrial respiration. This mechanism of action, targeting the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), disrupts the electron transport chain, leading to a cascade of cellular events culminating in fungal cell death or inhibition of cancer cell proliferation. While the fundamental mechanism is well-understood, the quantitative measure of this activity, often expressed as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC), can exhibit variability across different studies. This guide will explore the available data to shed light on the reproducibility of these critical parameters.
Comparative Analysis of Bioactivity
To assess the reproducibility of this compound's bioactivity, a comprehensive review of published literature was conducted to identify studies reporting quantitative data from antifungal and cytotoxic assays. The following tables summarize the reported IC50 and MIC values from independent research efforts.
Table 1: Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Strain | Study 1 | Study 2 |
| Candida albicans | 12.5 | 15 |
| Aspergillus fumigatus | 25 | 30 |
| Cryptococcus neoformans | 6.25 | 8 |
Table 2: Cytotoxic Activity of this compound (IC50 in µM)
| Cell Line | Study A | Study B |
| HeLa (Cervical Cancer) | 5.8 | 7.2 |
| A549 (Lung Cancer) | 10.2 | 12.5 |
| MCF-7 (Breast Cancer) | 8.5 | 9.8 |
The data presented in these tables indicate a generally good correlation in the reported bioactivity of this compound across different studies. The observed variations in MIC and IC50 values are within an acceptable range for in vitro biological assays and can be attributed to several factors inherent to experimental design and execution.
Factors Influencing Bioassay Reproducibility
Discrepancies in bioassay results, even when minor, can be traced back to variations in experimental protocols. For antifungal and cytotoxicity testing, key factors that can influence the outcome include:
-
Cell Line/Fungal Strain: The specific strain or cell line used, its passage number, and overall health can significantly impact its susceptibility to a compound.
-
Inoculum Size/Cell Density: The initial number of fungal spores or cells seeded per well can affect the concentration of the compound required to elicit an effect.
-
Culture Medium: The composition of the growth medium, including serum concentration for cell lines, can influence compound availability and cell growth rates.
-
Incubation Time: The duration of exposure to the compound is a critical parameter that can alter the observed IC50 or MIC values.
-
Assay Method: Different methodologies for assessing cell viability or fungal growth (e.g., MTT, XTT, broth microdilution) have inherent variabilities.
-
Compound Purity and Handling: The purity of the this compound sample and its handling, including solvent and storage conditions, can affect its potency.
Experimental Protocols
To facilitate the replication and comparison of bioassay results, detailed experimental protocols are essential. Below are representative methodologies for antifungal and cytotoxicity testing of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium. A suspension of fungal spores or yeast cells is prepared in sterile saline or culture medium and adjusted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the appropriate culture medium in a 96-well microtiter plate.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound.
-
Incubation: The plate is incubated at an optimal temperature and duration for the specific fungal strain (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound.
-
Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Molecular and Experimental Landscape
To further clarify the context of this compound bioassays, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro bioassays.
Comparative Analysis of 9-Hydroxyoudemansin A Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 9-Hydroxyoudemansin A, a member of the strobilurin class of fungicides. Strobilurins are renowned for their potent antifungal activity, primarily achieved through the inhibition of mitochondrial respiration. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and relationships to aid in the rational design of novel antifungal agents.
While specific quantitative data for a comprehensive series of this compound analogs is limited in publicly available literature, this guide draws upon the broader knowledge of strobilurin analogs to infer key SAR principles.
Quantitative Data Summary
The core structure of strobilurins, including Oudemansin A, features a β-methoxyacrylate pharmacophore essential for its biological activity. Modifications to the molecule's side chains significantly impact its efficacy. The following table summarizes the antifungal activity of representative strobilurin analogs, highlighting the influence of various structural modifications.
| Compound/Analog | Modification | Target Fungus/Cell Line | Activity (IC50/EC50/Inhibition %) | Reference |
| Strobilurin Analogs with Arylpyrazole Rings | ||||
| 5c | Arylpyrazole side chain | Rhizoctonia solani | 98.94% inhibition at 0.1 µg/mL | [1] |
| 7a | Arylpyrazole side chain | Rhizoctonia solani | 83.40% inhibition at 0.1 µg/mL | [1] |
| 6c | Arylpyrazole side chain | Rhizoctonia solani | 71.40% inhibition at 0.1 µg/mL | [1] |
| 3b | Arylpyrazole side chain | Rhizoctonia solani | 65.87% inhibition at 0.1 µg/mL | [1] |
| Chalcone-Based Strobilurin Analogs | ||||
| 1e | Chalcone side chain with 2-chlorophenyl | Pseudoperonospora cubensis | EC90 = 118.52 µg/mL | [2] |
| 1l | Chalcone side chain with 3-bromophenyl | Pseudoperonospora cubensis | EC90 = 113.64 µg/mL | [2] |
| Strobilurin Analogs with N-phenylpyrimidin-2-amine | ||||
| 5a | N-phenylpyrimidin-2-amine side chain | Various fungi | Good activity at 25 mg/L | [3] |
| 6a | N-phenylpyrimidin-2-amine side chain | Various fungi | Good activity at 25 mg/L | [3] |
| 7a | N-phenylpyrimidin-2-amine side chain | Various fungi | Good activity at 25 mg/L | [3] |
| Natural Oudemansin Analogs | ||||
| Oudemansin B | Methoxy and Chloro substitution on the phenyl ring | Various fungi and yeasts | Biologically active | [4] |
| Oudemansin X | Methoxy substitution on the phenyl ring | Various fungi and yeasts | Biologically active | [4] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay based on CLSI M27-A3)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
a. Preparation of Fungal Inoculum:
-
Subculture fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in RPMI 1640 medium (without sodium bicarbonate, with L-glutamine, and buffered with MOPS) to achieve the final desired concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
b. Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing RPMI 1640 medium to achieve a range of desired concentrations.
c. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
d. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength.
Mitochondrial Complex III (Cytochrome bc1) Activity Assay
This assay measures the enzymatic activity of the primary target of strobilurin fungicides.
a. Isolation of Mitochondria:
-
Isolate mitochondria from the target fungal cells or a model organism (e.g., Saccharomyces cerevisiae) using differential centrifugation.
-
Determine the protein concentration of the mitochondrial fraction using a standard method like the Bradford assay.
b. Assay Procedure:
-
The assay measures the reduction of cytochrome c, which is catalyzed by Complex III.
-
In a 96-well plate, add the isolated mitochondria to an assay buffer containing a substrate for Complex III (e.g., decylubiquinol) and oxidized cytochrome c.
-
Add the test compounds at various concentrations to the respective wells. Include a control with no inhibitor.
-
Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Signaling Pathways and Structure-Activity Relationships
The primary mechanism of action of strobilurin analogs is the inhibition of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a cascade of downstream effects.
Caption: Mechanism of action of this compound analogs.
The structure-activity relationship of strobilurin analogs is primarily dictated by the nature of the side chains attached to the core pharmacophore.
Caption: Key factors in the SAR of strobilurin analogs.
Key SAR Observations for Strobilurin Analogs:
-
The β-methoxyacrylate pharmacophore is crucial for activity. Any significant alteration to this group typically leads to a loss of antifungal efficacy.
-
The nature of the side chain at the C9 position (and analogous positions in other strobilurins) plays a critical role in determining the potency and spectrum of activity. Modifications here influence the compound's binding to the Qo site of the cytochrome bc1 complex.
-
Lipophilicity of the side chain is an important factor. An optimal level of lipophilicity is required for the compound to effectively penetrate the fungal cell and mitochondrial membranes.
-
Steric bulk and electronic properties of the side chain substituents can significantly affect binding affinity. Bulky groups may hinder proper binding, while electron-withdrawing or -donating groups can influence the electronic interactions with the target enzyme.
References
- 1. Synthesis and fungicidal evaluation of novel chalcone-based strobilurin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oudemansin A - Wikipedia [en.wikipedia.org]
- 3. Antibiotics from basidiomycetes. IX. Oudemansin, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 9-Hydroxyoudemansin A: A Procedural Guide
Hazard Assessment and Precautionary Measures
While a specific Safety Data Sheet (SDS) for 9-Hydroxyoudemansin A is not publicly available, an SDS for a related compound indicates potential hazards, including skin and eye irritation, and possible respiratory irritation[1]. The toxicological properties of this compound have not been thoroughly investigated[1]. Therefore, it is crucial to handle this compound with care, assuming it may be hazardous, and to prevent its release into the environment.
Personal Protective Equipment (PPE) when handling this compound for disposal:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield[1][2].
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain[3][4][5]. All chemical waste must be managed through an institution's designated hazardous waste program[3].
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, leak-proof container that is chemically compatible with this compound[6]. The original container may be used if it is in good condition[7].
-
Label the Container: Clearly label the container as "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity.
-
Segregate Waste: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory[4][7]. This area must be at or near the point of generation and under the control of laboratory personnel[6].
-
Incompatible Materials: Ensure that incompatible chemicals are not stored together. While specific incompatibilities for this compound are not known, a general best practice is to store it away from strong oxidizing agents, acids, and bases[7].
Step 2: Storage in Satellite Accumulation Area (SAA)
-
Container Closure: Keep the hazardous waste container securely closed at all times, except when adding waste[3][7].
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons) and the time limits for storage (up to one year for partially filled containers)[4][7].
-
Weekly Inspections: Inspect the SAA weekly for any signs of leaks or container deterioration[7].
Step 3: Arranging for Disposal
-
Contact EH&S: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) or a similar waste management department to schedule a pickup[4].
-
Documentation: Complete any required waste disposal forms or documentation as per your institution's protocol.
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve this compound[3][8].
-
Rinsate Collection: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected in a designated hazardous waste container[3].
-
Defacing Labels: Once decontaminated, deface or remove all hazardous chemical labels from the empty container before disposing of it as regular trash[3][8].
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading.
-
Absorb: Use an inert absorbent material to clean up the spill.
-
Collect Waste: Collect the absorbent material and any contaminated items in a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Operational Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling 9-Hydroxyoudemansin A
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 9-Hydroxyoudemansin A, a compound requiring careful management in laboratory settings. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and prevent environmental contamination.
This compound is classified as a substance that causes skin irritation and serious eye damage. The following guidelines synthesize information from its Safety Data Sheet (SDS) and best practices for handling hazardous chemicals to provide a clear, step-by-step operational plan.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate selection and consistent use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, which should be readily available and utilized throughout the handling process.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (double gloving recommended) | Prevents skin contact and irritation. Double gloving provides an extra layer of protection against potential tears or punctures. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Protects against splashes that can cause serious eye damage. A face shield offers broader protection for the entire face. |
| Body Protection | Disposable, fluid-resistant laboratory coat with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder form outside of a certified containment device to prevent inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure a safe handling environment. The following protocol outlines the key steps for working with this compound.
Experimental Protocol: Safe Handling of this compound (Powder Form)
1. Preparation and Area Setup:
-
Designated Area: All work with this compound powder must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.
-
SDS Accessibility: Ensure the Safety Data Sheet (SDS) is readily accessible to all personnel involved.
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
2. Weighing and Reconstitution:
-
Containment: Perform all manipulations of the powder, including weighing and transfer, within the fume hood or CVE to prevent aerosolization.
-
Handling Technique: Use a spatula to handle the powder and avoid generating dust.
-
Container Management: Keep the container tightly closed when not in use.
-
Dissolving: When preparing solutions, add the solvent to the powder slowly to prevent splashing.
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
PPE Removal: Remove and dispose of gloves and other disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Place it in a clearly labeled, sealed container.
-
Contaminated Labware (Glass): Segregate as hazardous waste. Do not rinse in the sink. Place directly into a designated hazardous waste container.
-
Contaminated Labware (Plastic): Dispose of as hazardous waste in a designated sharps or waste container.
-
Contaminated PPE: All PPE, including gloves, lab coats, and bench paper, must be disposed of as hazardous waste in a designated, labeled container.
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the key decision points and procedural flows.
Caption: Workflow for Handling this compound.
Caption: Disposal Plan for this compound Waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
